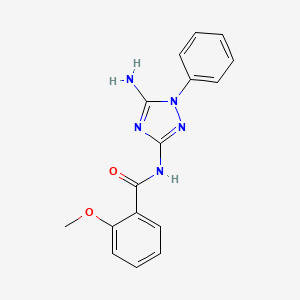

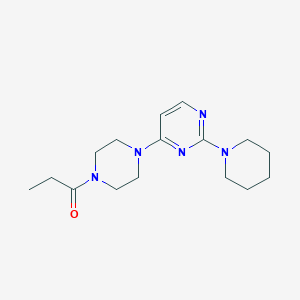

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide and related compounds often involves the construction of the 1,2,4-triazole ring, which is a crucial structural feature. Such processes may include cycloaddition reactions, nucleophilic substitutions, or the use of precursors like 3-amino-1,2,4-triazole as starting materials for further functionalization. Recent literature highlights various synthetic routes, emphasizing the importance of optimizing conditions for achieving high yields and desired selectivity (Saini & Dwivedi, 2014).

Molecular Structure Analysis

The molecular structure of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide includes the 1,2,4-triazole ring, which is characterized by its nitrogen content and potential for hydrogen bonding, impacting its interaction with biological targets. Studies involving crystallography and molecular modeling provide insights into the conformations and electronic structure, facilitating understanding of its reactivity and binding properties (Tothadi et al., 2013).

Chemical Reactions and Properties

N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide's chemical behavior is influenced by its functional groups. The amino and methoxy groups present offer sites for reactions such as acylation, alkylation, or sulfonation, expanding its derivative spectrum. Moreover, the triazole core itself can participate in nucleophilic substitution reactions, contributing to its versatility in synthetic chemistry (Gomha et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide, are crucial for its application in different fields. These properties are affected by the molecular structure, particularly the presence of polar functional groups and the aromatic system, determining its phase behavior and interaction with solvents (Zamora & Hidalgo, 2015).

Chemical Properties Analysis

The compound’s chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming hydrogen bonds, are integral for its incorporation into larger molecules or for its activity as a ligand in metal complexes. These properties are often explored through computational chemistry and spectroscopic methods to predict behavior in various chemical environments (Kaushik et al., 2019).

科学的研究の応用

Antimicrobial Properties

A significant application of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide is in antimicrobial therapy. Research by Desai et al. (2013) highlighted the synthesis of similar compounds and their effectiveness against various bacterial and fungal infections, suggesting potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Bektaş et al. (2010) also synthesized novel triazole derivatives and found them to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Potential

The synthesis of related compounds has shown promising results in cancer treatment research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested them against various cancer cell lines, finding some of the compounds to exhibit significant anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, Kim et al. (2011) reported the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives showing antiproliferative activities against melanoma cells (Kim, Kim, Lee, Yu, & Hah, 2011).

Antioxidant Properties

Compounds akin to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide have also been studied for their antioxidant properties. Perin et al. (2018) prepared N-arylbenzamides and evaluated their antioxidant capacity, finding that these compounds exhibit improved antioxidative properties relative to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Antiviral Activities

Research has also explored the antiviral potential of related compounds. Ji et al. (2013) synthesized N-phenylbenzamide derivatives and assayed their activities against Enterovirus 71, finding that certain compounds were active at low micromolar concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

特性

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)14(22)18-16-19-15(17)21(20-16)11-7-3-2-4-8-11/h2-10H,1H3,(H3,17,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZJXZVGSEEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)